molecular formula C6H5N5O2 B3211019 4-Nitro-1'H-1,4'-bipyrazole CAS No. 108262-25-5

4-Nitro-1'H-1,4'-bipyrazole

Cat. No.: B3211019
CAS No.: 108262-25-5
M. Wt: 179.14 g/mol
InChI Key: PNYCEXACACLEIC-UHFFFAOYSA-N
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Description

4-Nitro-1’H-1,4’-bipyrazole is a heterocyclic compound that belongs to the class of bipyrazoles It is characterized by the presence of two pyrazole rings connected through a single bond, with a nitro group attached to one of the pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1’H-1,4’-bipyrazole typically involves the nitration of bipyrazole derivatives. One common method includes the treatment of bipyrazole with acetyl nitrate in trifluoroacetic acid. This reaction proceeds under controlled conditions to ensure selective nitration at the desired position .

Industrial Production Methods: Industrial production of 4-Nitro-1’H-1,4’-bipyrazole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the energetic nature of nitro compounds .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1’H-1,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Nitro-1’H-1,4’-bipyrazole involves its interaction with molecular targets through its nitro and pyrazole groups. The nitro group can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Comparison: 4-Nitro-1’H-1,4’-bipyrazole is unique due to its specific nitro substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance between stability and reactivity, making it suitable for various applications. Its single nitro group provides a site for further functionalization, enhancing its versatility in synthetic chemistry .

Properties

IUPAC Name

4-nitro-1-(1H-pyrazol-4-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c12-11(13)6-3-9-10(4-6)5-1-7-8-2-5/h1-4H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYCEXACACLEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310304
Record name 4-Nitro-1,4′-bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108262-25-5
Record name 4-Nitro-1,4′-bi-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108262-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1,4′-bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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